Chaetoglobosin Fex

Description

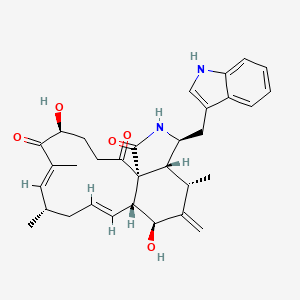

Structure

3D Structure

Properties

Molecular Formula |

C32H38N2O5 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(1R,5S,7E,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25-26,28,30,33,35,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14+/t17-,19+,23-,25-,26-,28-,30+,32+/m0/s1 |

InChI Key |

UFMHUKPYQLJSOB-ILEFKYORSA-N |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |

Origin of Product |

United States |

Natural Occurrence and Mycological Production of Chaetoglobosin Fex

Isolation from Fungal Species: Focus on Chaetomium globosum

The fungus Chaetomium globosum is the most prolific and well-documented producer of chaetoglobosins, including Chaetoglobosin Fex. nih.gov This species is ubiquitous, found in both terrestrial and marine environments, often living as an endophyte within other organisms. nih.govacs.orgjmb.or.kr Researchers have successfully isolated this compound from various strains of C. globosum sourced from diverse ecological niches. acs.orgnih.govmdpi.comnih.gov

Chaetomium globosum frequently resides as an endophyte in terrestrial plants, forming a symbiotic relationship. A notable example is the isolation of this compound from a strain of C. globosum found living within the leaves of the medicinal plant Ginkgo biloba. acs.orgnih.gov In this research, the fungus was cultivated on a solid rice medium, and subsequent extraction with methanol (B129727) (MeOH) and chromatographic purification yielded several chaetoglobosins, including this compound. acs.org This discovery highlights terrestrial endophytic fungi as a significant reservoir for these bioactive compounds.

The marine environment is another rich source of fungi that produce this compound. Scientists have isolated the compound from several marine-derived fungal strains:

An endophytic strain of Chaetomium globosum (QEN-14) isolated from the marine green alga Ulva pertusa was found to produce this compound. jmb.or.krnih.gov

A strain of Chaetomium globosum (C2F17) associated with a coral was also identified as a producer. mdpi.com

The fungus Emericellopsis sp. (SCSIO41202), isolated from a mangrove sediment sample from the South China Sea, yielded this compound among other analogs. mdpi.comnih.gov

Another endophytic C. globosum associated with the marine green alga Chaetomorpha media has also been studied for its production of secondary metabolites. nih.gov

These findings underscore that marine endophytic fungi, living in unique and competitive environments, are a promising source for isolating this compound and other structurally diverse cytochalasans. jmb.or.krresearchgate.net

Fermentation Strategies for this compound and Analog Production

Due to their potent bioactivities, there is significant interest in optimizing the production of chaetoglobosins. Research has focused on enhancing yields through the optimization of fermentation conditions and the application of advanced genetic engineering techniques. nih.govmdpi.com As Chaetoglobosin A is a closely related and more frequently studied analog, many production strategies developed for it are directly relevant to this compound. nih.govmdpi.comnih.gov

Solid-state fermentation (SSF) is a commonly employed and effective method for producing chaetoglobosins. acs.orgsciopen.com Various agricultural products and byproducts have been successfully used as substrates, offering a cost-effective production route. nih.govnih.gov

Key findings in the optimization of fermentation include:

Substrate Selection : Solid cultures on rice medium have been used to produce this compound from both terrestrial and marine-derived fungi. acs.orgnih.gov Studies on the production of related analogs have shown that media composed of wheat straw and wheat bran are highly effective. sciopen.com Furthermore, cornstalk has been successfully utilized as a fermentation matrix to produce Chaetoglobosin A, yielding 0.34 mg/g of the compound. nih.govnih.gov

Culture Parameters : The optimization of physical and chemical parameters is crucial for maximizing yield. For C. globosum grown on straw-based media, key parameters such as fermentation time, temperature, initial water content, and substrate particle size have been systematically optimized. sciopen.com For instance, one study identified optimal conditions as a 24-day fermentation period at 26°C with an 80% initial water content. sciopen.com Ambient pH also plays a critical role, with studies showing that neutral pH conditions favor the growth of C. globosum and the production of Chaetoglobosin C, while sporulation is favored in more acidic environments. mdpi.com

| Substrate | Target Compound | Key Optimized Parameters | Reference |

|---|---|---|---|

| Wheat Straw & Wheat Bran | Antifungal Metabolites | Time: 24 days; Temperature: 26°C; Water Content: 80%; Substrate Ratio: 4:1 | sciopen.com |

| Cornstalk | Chaetoglobosin A | Use of agricultural waste as a low-cost substrate for solid-batch fermentation. | nih.gov |

| Rice Medium | This compound | Standard solid culture for isolating compounds from terrestrial and marine strains. | acs.orgnih.gov |

| Potato Dextrose Agar (PDA) | Chaetoglobosin C | Optimal production observed at a neutral pH of 7.01. | mdpi.com |

Modern genetic tools have provided powerful strategies to enhance the production of chaetoglobosins by directly manipulating their biosynthetic pathways in C. globosum. mdpi.com The biosynthetic gene cluster responsible for Chaetoglobosin A has been identified, paving the way for targeted genetic modifications. nih.govresearchgate.netnih.gov

Key genetic strategies include:

Overexpression of Positive Regulators : The transcription factor CgcheR, located within the chaetoglobosin biosynthetic gene cluster, has been identified as a pathway-specific positive regulator. nih.govnih.gov The constitutive overexpression of the CgcheR gene led to a significant five-fold increase in Chaetoglobosin A production, from 52 mg/L to 260 mg/L. nih.gov Another transcription factor, CgTF1, also positively regulates the gene cluster. nih.gov

Enhancing Metabolite Export : The overexpression of a major facilitator superfamily (MFS) transporter gene, CgMfs1, dramatically increased the yield of Chaetoglobosin A to 298.77 mg/L. nih.govresearchgate.net This strategy is thought to enhance the export of the compound from the cell, thereby alleviating feedback inhibition on the biosynthetic pathway. nih.gov

Deletion of Competing Pathways : Using the CRISPR-Cas9 gene-editing tool, researchers deleted a competing polyketide synthase gene (Cgpks11). mdpi.com This deletion redirected metabolic flux towards chaetoglobosin biosynthesis, resulting in a 1.6-fold increase in Chaetoglobosin A production. mdpi.com

Regulation by Transcription Factors : In addition to positive regulators, negative regulators have also been found. The transcription factor CgTF6 was identified as a negative regulator of Chaetoglobosin A biosynthesis, offering another potential target for deletion to improve yield. nih.gov

| Genetic Target | Strategy | Function of Target | Impact on Production | Reference |

|---|---|---|---|---|

| CgcheR | Overexpression | Positive transcription factor | 5-fold increase (to 260 mg/L) | nih.gov |

| CgMfs1 | Overexpression | MFS transporter (efflux pump) | Yield increased to 298.77 mg/L | nih.govresearchgate.net |

| Cgpks11 | Gene Deletion (CRISPR-Cas9) | Competing polyketide synthase | 1.6-fold increase | mdpi.com |

| CgTF6 | Gene Deletion (potential) | Negative transcription factor | Identified as a negative regulator | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Chaetoglobosin Fex Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the intricate stereochemistry of chaetoglobosins. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for assigning the relative and absolute configurations of the numerous stereogenic centers within the molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMBC, NOESY)

Two-dimensional NMR techniques are then employed to establish connectivity and spatial relationships:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. mdpi.comemerypharma.com For instance, the proton spin systems from H-10 through H-17 can be established using ¹H-¹H COSY correlations. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is crucial for connecting different spin systems and for placing quaternary carbons and heteroatoms within the molecular structure. For example, HMBC correlations can establish the position of an ethylidene group. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. nih.gov The observation of NOE cross-peaks between specific protons helps to determine the relative stereochemistry of the molecule. mdpi.com For example, in related chaetoglobosins, NOESY correlations have been used to assign the relative configurations at various stereocenters, such as C-6 and C-7. mdpi.com

A combination of these techniques allows for the complete assignment of the planar structure and relative configuration of chaetoglobosins. nih.govmdpi.com

| NMR Technique | Purpose in Chaetoglobosin Fex Characterization |

| ¹H NMR | Provides information on the chemical environment and multiplicity of protons. rsc.orgnih.gov |

| ¹³C NMR | Identifies the number and type of carbon atoms (methyl, methylene, methine, quaternary). frontiersin.org |

| COSY | Establishes proton-proton coupling networks to connect adjacent protons. mdpi.comemerypharma.com |

| HMBC | Reveals long-range (2-3 bond) proton-carbon correlations to assemble the carbon skeleton. mdpi.comemerypharma.com |

| NOESY/ROESY | Determines the spatial proximity of protons to elucidate the relative stereochemistry. nih.govmdpi.com |

Diagnostic ¹H NMR Spectral Analysis for Dereplication and Sub-type Identification

The ¹H NMR spectrum of a chaetoglobosin contains a wealth of diagnostic information that can be used for rapid identification and classification, a process known as dereplication. rsc.orgnih.govresearchgate.net By carefully analyzing chemical shifts, coupling constants, and splitting patterns, it is possible to identify key structural features and even the sub-type of a chaetoglobosin without the need for complete structural elucidation. researchgate.netresearchgate.net

Different sub-types of chaetoglobosins are characterized by specific structural modifications, which in turn lead to distinct patterns in their ¹H NMR spectra. researchgate.net For instance, the F-type chaetoglobosins, to which this compound belongs, are characterized by a unique ether bond between C-3 and C-6, forming an additional furan (B31954) ring. researchgate.net This structural feature results in diagnostic signals in the ¹H NMR spectrum, such as the absence of a signal for H-3 and a singlet for H-4. researchgate.net This systematic analysis of ¹H NMR data provides a powerful tool for quickly identifying known chaetoglobosins and flagging potentially new structures for further investigation. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high level of accuracy is possible because the exact mass of an atom is not an integer value (except for carbon-12). libretexts.org

By comparing the experimentally determined accurate mass with calculated masses for potential molecular formulas, the elemental composition of the molecule can be unequivocally established. libretexts.orglibretexts.org For example, the molecular formula of a chaetoglobosin analog can be deduced from its positive HRESIMS data. mdpi.com This information is fundamental and serves as a crucial constraint for the subsequent interpretation of NMR data.

| Technique | Information Gained | Significance for this compound |

| HRMS | Provides the accurate mass of the molecule to several decimal places. libretexts.org | Allows for the unambiguous determination of the molecular formula (e.g., C₃₂H₃₆N₂O₅ for Chaetoglobosin A). massbank.eu |

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Elucidation

While NMR spectroscopy can effectively determine the relative stereochemistry of a molecule, establishing the absolute configuration requires a chiroptical method like Electronic Circular Dichroism (ECD). grafiati.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub

The absolute configuration of chaetoglobosins is often determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a proposed absolute configuration. mdpi.commdpi.com This process involves computational methods, such as time-dependent density functional theory (TD-DFT), to generate the theoretical ECD spectrum. mdpi.com A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. mdpi.comgrafiati.com This method has been successfully applied to determine the absolute configurations of numerous new chaetoglobosin derivatives. mdpi.commdpi.comresearchgate.net

X-ray Crystallography in the Chaetoglobosin Family for Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov

Although obtaining suitable crystals of complex natural products can be challenging, X-ray crystallographic analysis of members of the chaetoglobosin family has been instrumental in confirming their structures. researchgate.netuiowa.edu The resulting 3D structure provides definitive proof of the connectivity and absolute configuration, validating the assignments made by spectroscopic and computational methods. lbl.gov

Biological Activities and Molecular Mechanisms of Action of Chaetoglobosin Fex

Immunomodulatory and Anti-inflammatory Mechanisms

Chaetoglobosin Fex exhibits potent immunomodulatory and anti-inflammatory properties by targeting key signaling pathways and cellular responses involved in the inflammatory cascade. frontiersin.orgnih.govnih.gov

Modulation of Toll-Like Receptor 4 (TLR4) Signaling Pathway in Macrophages

This compound has been shown to inhibit the induction of inflammatory mediators by targeting the Toll-Like Receptor 4 (TLR4) signaling pathway in macrophages. nih.govresearchgate.netbioscience.co.uk When stimulated by lipopolysaccharide (LPS), a ligand for TLR4, macrophages initiate a signaling cascade that leads to the production of pro-inflammatory molecules. This compound intervenes in this pathway, mitigating the inflammatory response. nih.govmdpi.com

Inhibition of Inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-6, MCP-1)

A key aspect of this compound's anti-inflammatory action is its ability to significantly inhibit the production of pro-inflammatory cytokines. frontiersin.orgnih.govfrontiersin.org In studies involving peritoneal macrophages and the murine macrophage cell line RAW264.7 stimulated with LPS, this compound markedly suppressed the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govkib.ac.cnthieme-connect.com This inhibition occurs at both the protein and mRNA levels, indicating that the compound affects the transcription of these cytokine genes. nih.govkib.ac.cn For instance, pre-incubation of LPS-stimulated macrophages with this compound resulted in a dose-dependent inhibition of TNF-α and IL-6 production. mdpi.comthieme-connect.com

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Cell Type | Effect of this compound | Reference |

|---|---|---|---|

| TNF-α | Peritoneal macrophages, RAW264.7 | Significant inhibition of production | nih.govkib.ac.cn |

| IL-6 | Peritoneal macrophages, RAW264.7 | Significant inhibition of production | nih.govkib.ac.cn |

| MCP-1 | Peritoneal macrophages, RAW264.7 | Significant inhibition of production | nih.govkib.ac.cn |

Attenuation of Immune Cell Activation (e.g., Bone Marrow-Derived Dendritic Cells)

The immunomodulatory effects of this compound extend to the activation of dendritic cells (DCs), which are crucial for initiating adaptive immune responses. mdpi.comfrontiersin.org Specifically, this compound has been found to inhibit the poly(I:C)-induced activation of bone marrow-derived dendritic cells (BMDCs). researchgate.netnih.gov This inhibition is characterized by a reduced capacity of the DCs to uptake antigens and a lower expression of costimulatory molecules. researchgate.netnih.gov By attenuating the maturation and function of DCs, this compound can suppress excessive immune responses, suggesting its potential in managing autoimmune and inflammatory diseases. frontiersin.orgresearchgate.net

Regulation of Key Signal Transduction Pathways (e.g., NF-κB, MAPK pathway components: ERK1/2, p38, JNK, IκB-α, IRF-3)

The anti-inflammatory effects of this compound are underpinned by its ability to regulate critical intracellular signal transduction pathways. nih.govsci-hub.se The compound significantly attenuates the activation of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov It achieves this by inhibiting the degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus. nih.govnih.gov

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It reduces the phosphorylation of key components including Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal Kinase (JNK). nih.govnih.gov In the context of poly(I:C)-induced DCs, this compound was found to inhibit the phosphorylation of IκB-α, Interferon Regulatory Factor 3 (IRF-3), p38, and JNK, while not affecting ERK1/2. mdpi.comresearchgate.net This negative regulation of both NF-κB and MAPK pathways is a central mechanism of its anti-inflammatory action. nih.govsci-hub.se

Cellular Cytotoxicity and Antiproliferative Effects on Select Cell Lines

Beyond its immunomodulatory properties, this compound has demonstrated cytotoxic and antiproliferative activities against certain cancer cell lines. d-nb.infonih.gov Studies have shown its ability to inhibit the proliferation of various cancer cells, including LNCaP (prostate cancer) and B16F10 (melanoma) cells. nih.gov For instance, this compound exhibited significant antiproliferative activity against a range of cancer cell lines with IC50 values between 1.4 and 9.2 μmol/L. d-nb.info In another study, it showed significant cytotoxicity against PC-3 (prostate cancer) cells with an IC50 value of 2.32 μM. nih.gov These findings highlight the potential of this compound as a compound for further investigation in cancer research. juniperpublishers.comfrontiersin.org

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| LNCaP | Prostate Cancer | < 10 µM | nih.gov |

| B16F10 | Melanoma | < 10 µM | nih.gov |

| PC-3 | Prostate Cancer | 2.32 µM | nih.gov |

| Various | Various | 1.4–9.2 µmol/L | d-nb.info |

Activity against Human Cancer Cell Lines

This compound has demonstrated notable cytotoxic activity against a range of human cancer cell lines. Research has shown its efficacy in inhibiting the proliferation of various cancer cell types, including those of the colon, liver, breast, and hematopoietic system.

Specifically, this compound has displayed significant cytotoxicity against the following human cancer cell lines:

HCT116 (Colon Carcinoma): Studies have reported IC50 values for this compound against HCT116 cells, indicating its potential as a cytotoxic agent for this cancer type. researchgate.netiipseries.orgbutantan.gov.br

Huh7 (Hepatocellular Carcinoma): this compound has shown selective cytotoxic activity against Huh7 cells. nih.govsemanticscholar.orgdntb.gov.uarsc.orgresearchgate.net

MCF-7 (Breast Adenocarcinoma): This compound has exhibited cytotoxic effects on MCF-7 cells. nih.govsemanticscholar.orgdntb.gov.uarsc.orgresearchgate.net

U937 (Histiocytic Lymphoma): Selective cytotoxicity of this compound has been observed in U937 cells. nih.govsemanticscholar.orgdntb.gov.uarsc.orgresearchgate.net

MOLT-4 (Acute Lymphoblastic Leukemia): this compound has also demonstrated selective cytotoxic activity against MOLT-4 cells. nih.govsemanticscholar.orgrsc.orgresearchgate.net

The cytotoxic effects of this compound against several human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Observed Activity | IC50 Values (µM) |

| HCT116 | Colon Carcinoma | Cytotoxic | 3.15 to 8.44 researchgate.netiipseries.orgbutantan.gov.br |

| Huh7 | Hepatocellular Carcinoma | Selectively Cytotoxic | 1.4 to 9.2, 3.0 nih.govsemanticscholar.orgdntb.gov.uarsc.orgresearchgate.net |

| MCF-7 | Breast Adenocarcinoma | Cytotoxic | 1.4 to 9.2, 7.5 nih.govsemanticscholar.orgdntb.gov.uarsc.orgresearchgate.net |

| U937 | Histiocytic Lymphoma | Selectively Cytotoxic | 1.4 to 9.2, 4.9 nih.govsemanticscholar.orgdntb.gov.uarsc.orgresearchgate.net |

| MOLT-4 | Acute Lymphoblastic Leukemia | Selectively Cytotoxic | 1.4 to 9.2, 2.9 nih.govsemanticscholar.orgrsc.orgresearchgate.net |

Mechanistic Insights into Cellular Interference

The primary mechanism of action for chaetoglobosins, including this compound, involves the targeting of microfilaments, which are crucial components of the cytoskeleton. frontiersin.org This interference leads to a cascade of cellular disruptions.

Interference with Cytokinesis: By disrupting actin filaments, chaetoglobosins interfere with the process of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. frontiersin.org This can lead to the formation of multinucleated cells and ultimately inhibit cell proliferation.

Intracellular Motility: The cytoskeleton plays a vital role in various forms of intracellular movement. The disruption of microfilaments by chaetoglobosins can impede intracellular motility, affecting processes like organelle transport and cell migration. frontiersin.orgcore.ac.uk

Exo- and Endocytosis: These are fundamental processes for transporting materials into (endocytosis) and out of (exocytosis) the cell, both of which are dependent on the dynamic rearrangement of the actin cytoskeleton. jackwestin.comtechnologynetworks.comlibretexts.org By targeting microfilaments, chaetoglobosins can interfere with these essential transport mechanisms. frontiersin.org

Antifungal Activities and Associated Mechanisms

In addition to its anti-cancer properties, this compound and related compounds have demonstrated significant antifungal activities against a variety of fungal pathogens. nih.gov

Inhibition of Fungal Pathogen Growth

This compound has been shown to inhibit the growth of several plant and human fungal pathogens.

Rhizoctonia solani : Several chaetoglobosins have shown potent antifungal activity against this plant pathogenic fungus. mdpi.comfrontiersin.org

Colletotrichum gloeosporioides : Chaetoglobosins have exhibited notable inhibitory effects against this fungus, which causes anthracnose disease in various plants. nih.govmdpi.comfrontiersin.org

Cryptococcus neoformans : While research on this compound specifically is ongoing, related chaetoglobosins have shown inhibitory activity against this opportunistic human pathogenic yeast. frontiersin.org

The minimum inhibitory concentrations (MICs) for some chaetoglobosins against these fungi are presented below.

| Fungal Pathogen | Type | Chaetoglobosin Compound(s) | MIC Values (µM) |

| Rhizoctonia solani | Plant Pathogen | Chaetoglobosins C, A, E, Armochaetoglobosin I | 11.79 - 23.66 mdpi.comfrontiersin.org |

| Colletotrichum gloeosporioides | Plant Pathogen | Penochalasin J, Chaetoglobosin A, Chaetoglobosin C | 23.58 - 47.35 mdpi.comfrontiersin.org |

| Cryptococcus neoformans | Human Pathogen | Chaetoglobosin P | Not specified in provided text |

Interference with Fungal Cellular Processes

The antifungal mechanism of chaetoglobosins mirrors their action in cancer cells, primarily by targeting the fungal actin cytoskeleton.

Actin Polymerization: Chaetoglobosins interfere with the polymerization of actin filaments in fungal cells. frontiersin.org This disruption of the actin cytoskeleton is a key factor in their antifungal effect.

Capping Processes of Filamentous Actin: Research suggests that chaetoglobosins may interfere with the capping process of filamentous actin. frontiersin.orgresearchgate.net This would prevent the normal regulation of actin filament length and dynamics, leading to cellular dysfunction.

Synergistic Effects with Established Antifungal Agents

A significant finding is the ability of chaetoglobosins to work in synergy with existing antifungal drugs, potentially enhancing their efficacy.

Amphotericin B: Studies have shown that chaetoglobosins can have a synergistic antifungal effect when used in combination with amphotericin B against Cryptococcus neoformans. frontiersin.orgresearchgate.net

Caspofungin: Synergy has also been observed between chaetoglobosins and caspofungin, a cell wall-active antifungal, against C. neoformans. frontiersin.orgresearchgate.net

Other Reported Biological Activities and Mechanistic Considerations

Beyond its cytotoxic and antifungal effects, this compound has been investigated for other biological activities. Notably, it has been shown to inhibit the induction of inflammatory mediators in macrophages, suggesting potential anti-inflammatory properties. nih.govresearchgate.netfrontiersin.org This anti-inflammatory action is thought to occur via the Toll-like receptor 4 (TLR4) signaling pathway. researchgate.netsci-hub.se

Phytotoxic Effects (e.g., inhibition of radish seedling growth)

This compound has been evaluated for its phytotoxic properties, particularly its effect on the growth of radish (Raphanus sativus) seedlings. In a study by Li et al. (2014), this compound was isolated from the endophytic fungus Chaetomium globosum, found in Ginkgo biloba. researchgate.netnih.gov The study assayed the phytotoxic effects of several isolated chaetoglobosins at a concentration of 50 ppm. researchgate.netnih.gov

While a number of related compounds, including Chaetoglobosin A, Chaetoglobosin E, and Chaetoglobosin F, demonstrated significant inhibition of radish seedling growth with rates exceeding 60%, this compound was not among the compounds reported to have significant activity under these conditions. researchgate.netnih.gov This suggests that any inhibitory effect of this compound on radish seedling growth was less than 60% at the tested concentration. Another compound, a fluorinated derivative named chaetoglobosin Fa, also showed decreased phytotoxicity compared to the more active compounds in the study. researchgate.netnih.gov

The table below summarizes the findings for the tested chaetoglobosins from the aforementioned study, highlighting the significant phytotoxic activity of several related compounds in comparison to the unstated, lower activity of this compound.

| Compound | Inhibition Rate of Radish Seedling Growth (at 50 ppm) |

| Chaetoglobosin A | >60% |

| Chaetoglobosin C | >60% |

| Chaetoglobosin F | >60% |

| This compound | Not reported as significant (<60%) |

| 20-dihydrochaetoglobosin A | >60% |

| Chaetoglobosin Fa | Decreased phytotoxicity |

| Glyphosate (Positive Control) | Comparable to >60% |

Data sourced from Li et al. (2014). researchgate.netnih.gov

Antibacterial Properties (if mechanisms described)

Information regarding the specific molecular mechanisms of the antibacterial properties of this compound is not described in the currently available scientific literature. While the broader class of chaetoglobosin compounds is known to exhibit antibacterial activity, a detailed mechanism for this compound itself has not been elucidated. semanticscholar.org

Structure Activity Relationship Sar Studies of Chaetoglobosin Fex and Analogs

Impact of Key Functional Groups on Biological Activity

The cytotoxicity of chaetoglobosins is highly dependent on the presence and configuration of specific functional groups within their macrocyclic structure. mdpi.com Research has consistently shown that minor alterations to these groups can lead to significant changes in biological activity.

A recurring theme in the SAR of chaetoglobosins is the critical role of unsaturation and epoxidation within the macrocyclic ring. mdpi.com Studies have demonstrated that the presence of an epoxide ring between carbons C-6 and C-7, or a double bond at position C-6(12) or C-5/C-6, is a key determinant for enhanced cytotoxicity. mdpi.comresearchgate.netnih.gov

For instance, a comparative analysis of various chaetoglobosins revealed that compounds possessing a C-6/C-7 epoxide ring or a C-5/C-6 double bond coupled with a C-7 hydroxyl group exhibited potent cytotoxic activities. mdpi.com The presence of the epoxide ring at C-6/C-7, in particular, appears to favor an increase in cytotoxicity. mdpi.com This suggests that these functionalities are primary characteristics responsible for the cytotoxic effects observed in this class of compounds. mdpi.com The increased cytotoxicity associated with these features was noted in tests against HCT116 human colon cancer cells. researchgate.netnih.gov

Stereochemistry and isomerism are subtle yet powerful determinants of a molecule's biological function. In the case of chaetoglobosins, the spatial arrangement of atoms can dramatically influence activity. Chaetoglobosin Fex and Chaetoglobosin F are isomers, and their comparison provides insight into the structural requirements for cytotoxicity. mdpi.com

This compound is a stereoisomer of Chaetoglobosin F. tandfonline.com While both share the same molecular formula, their structural differences, particularly in the six-membered ring, lead to distinct biological profiles. tandfonline.com Studies comparing their effects are essential for a complete understanding of the SAR. For example, this compound has been isolated from the same fungal cultures as Chaetoglobosin F, allowing for direct comparative studies of their biological activities. researchgate.netnih.gov In one study, this compound exhibited significant cytotoxicity against PC-3 cells with an IC50 value of 2.32 μM. mdpi.com

Comparative Analysis with Other Chaetoglobosin Subfamilies and Derivatives

The chaetoglobosin family is diverse, with numerous subfamilies and derivatives identified from various fungal sources. nih.govresearchgate.net Comparative analyses of their cytotoxic profiles reveal important SAR trends. For example, Chaetoglobosin A and 20-dihydrochaetoglobosin A have shown strong cytotoxicity against HCT-116 cells, with IC50 values of 3.15 and 8.44 μM, respectively. researchgate.net

In contrast, other derivatives show varied activity. For example, Chaetoglobosin E was found to be inactive against MDA-MB-435 and SGC-7901 cell lines, while Chaetoglobosin A and Cytoglobosin C showed potent cytotoxicity against SGC-7901 and A549 cells. mdpi.com This highlights that even within the same broad class, structural variations lead to a wide spectrum of cytotoxic potency and selectivity against different cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Various Chaetoglobosins

| Compound | Cell Line | IC50 (μM) | Source(s) |

|---|---|---|---|

| Chaetoglobosin A | HCT116 | 3.15 | researchgate.netnih.gov |

| Chaetoglobosin A | A549 | < 10 | mdpi.com |

| Chaetoglobosin A | SGC-7901 | < 10 | mdpi.com |

| 20-dihydrochaetoglobosin A | HCT116 | 8.44 | researchgate.netnih.gov |

| This compound | PC-3 | 2.32 | mdpi.com |

| Chaetoglobosin Fa | HCT116 | 5.21 | researchgate.netnih.gov |

| Chaetoglobosin V | PC-3 | 1.31 | mdpi.com |

| Chaetoglobosin E | PC-3 | 4.15 | mdpi.com |

| Etoposide (Control) | HCT116 | 2.13 | researchgate.netnih.gov |

Strategies for Medicinal Chemistry Optimization Based on SAR (e.g., studies on derivatives like Chaetoglobosin Fa)

The insights gained from SAR studies are fundamental to medicinal chemistry efforts aimed at optimizing natural products for therapeutic use. drugdiscoverytoday.commdpi.com The goal is to enhance potency and selectivity while potentially reducing undesirable effects. nih.gov

A practical example of this strategy is the chemical modification of Chaetoglobosin F to produce Chaetoglobosin Fa. researchgate.netnih.gov Treatment of Chaetoglobosin F with (diethylamino)sulfur trifluoride (DAST) resulted in the creation of Chaetoglobosin Fa, a novel fluorinated derivative featuring an oxolane ring between C-20 and C-23. researchgate.netnih.gov This new analog, Chaetoglobosin Fa, demonstrated a markedly increased cytotoxicity against HCT116 cells compared to its parent compound, although its phytotoxicity was reduced. researchgate.netnih.gov This successful modification underscores how targeted chemical synthesis, guided by SAR principles, can lead to the development of derivatives with improved pharmacological profiles. Such strategies, including the simplification of complex structures and fragment-based design, are central to transforming bioactive natural products into viable drug candidates. mdpi.com

Emerging Research Frontiers and Future Perspectives for Chaetoglobosin Fex Research

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in Producer Organisms

The study of organisms that produce chaetoglobosins, such as the endophytic fungus Chaetomium globosum, is being revolutionized by integrated "omics" technologies. researchgate.netnih.gov These approaches provide a holistic view of the biological processes underlying the production of these complex secondary metabolites.

Genomics: The foundation of omics research lies in genomics. The sequencing of producer organisms' genomes has been instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for chaetoglobosin production. frontiersin.orgnih.gov These clusters typically contain genes encoding a key polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, which is responsible for assembling the core structure of the molecule from simple precursors like acetate (B1210297) and malonate. nih.govresearchgate.netrsc.org For instance, in Chaetomium globosum, the che gene cluster has been identified and shown to be essential for chaetoglobosin A biosynthesis. nih.gov Analysis of these BGCs allows researchers to predict the structures of novel chaetoglobosins and understand their biosynthetic pathways. researchgate.netsemanticscholar.org Genome sequencing of Discosia rubi has similarly identified a BGC responsible for producing chaetoglobosin P. frontiersin.org

Proteomics: Proteomics involves the large-scale study of proteins, the functional workhorses of the cell. In the context of Chaetoglobosin Fex research, proteomics can identify and quantify the expression levels of enzymes within the biosynthetic pathway. This includes the core PKS-NRPS enzymes and tailoring enzymes (e.g., reductases, oxygenases) that modify the initial scaffold to produce the final, diverse structures like this compound. nih.gov By comparing the proteomes of high- and low-producing strains or strains grown under different conditions, researchers can pinpoint key regulatory proteins and enzymatic bottlenecks in the production pathway.

Metabolomics: Metabolomics focuses on the comprehensive analysis of metabolites within an organism. This approach is critical for quantifying the production of this compound and other related compounds in fungal cultures. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate and quantify specific chaetoglobosins from complex extracts. nih.govmdpi.comscience.gov Metabolomic profiling can reveal the intricate network of metabolic pathways that support and compete with chaetoglobosin biosynthesis, offering insights into how to divert cellular resources towards enhanced production. Comparing the metabolic profiles of wild-type and genetically engineered strains provides direct evidence of the success of metabolic engineering strategies. nih.gov

Genetic Engineering and Synthetic Biology for Enhanced Production and Diversification

While this compound and its relatives hold significant promise, their application is often limited by low production titers in their native fungal hosts. nih.govnih.gov Genetic engineering and synthetic biology offer powerful tools to overcome this limitation and to generate novel, potentially more potent, derivatives. hep.com.cn

Enhanced Production: A primary goal of genetic engineering is to create high-yielding strains. This has been successfully demonstrated for the related compound, Chaetoglobosin A.

Regulator Overexpression: Researchers have identified pathway-specific transcriptional regulators, such as CgcheR in Chaetomium globosum. Overexpression of this gene led to a significant increase in Chaetoglobosin A production, from 52 mg/L to 260 mg/L. nih.gov

Transporter Engineering: The identification and overexpression of efflux pumps, which transport the synthesized compound out of the cell, can alleviate feedback inhibition and boost production. nih.gov In one study, overexpressing the major facilitator superfamily (MFS) transporter gene CgMfs1 in C. globosum increased Chaetoglobosin A yield by nearly five-fold, to 298.77 mg/L. nih.govnih.gov Conversely, silencing this gene drastically reduced the yield. nih.govresearchgate.net

CRISPR-Cas9 Technology: The CRISPR-Cas9 gene-editing tool has been used to disrupt competing metabolic pathways. By deleting a polyketide synthase gene that diverts precursors away from the desired product, the yield of Chaetoglobosin A was increased 1.6-fold. researchgate.net

Diversification: Synthetic biology aims to go beyond enhancing production to creating structural diversity. By manipulating the biosynthetic gene cluster, it is possible to generate novel chaetoglobosin analogs. This can be achieved by swapping enzyme domains, altering the substrate specificity of enzymes, or introducing new tailoring enzymes into the pathway. This "combinatorial biosynthesis" approach can generate libraries of new compounds that can then be screened for improved or novel bioactivities. nih.gov For example, the derivatization of Chaetoglobosin F into Chaetoglobosin Fa through chemical means highlights the potential for creating new structures with altered bioactivity profiles. nih.gov

Advanced Screening Methodologies for Novel Bioactivities

Discovering the full therapeutic potential of this compound requires robust and efficient screening methods to identify new biological activities. nih.govnih.govscienceopen.com Modern drug discovery has moved beyond traditional, low-throughput assays to more advanced methodologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. frontiersin.org This can involve cell-based assays that measure, for example, cytotoxicity against a wide panel of human cancer cell lines (such as K562, A549, and MCF-7) or inhibition of microbial pathogens. researchgate.netnih.gov The use of reporter genes or fluorescent dyes, like resazurin, enables automated, quantitative readouts of cellular health or metabolic activity, making the screening process highly efficient. frontiersin.org

Mechanism-Based Screening: Instead of just screening for a general effect like cell death, assays can be designed to probe specific molecular mechanisms. For this compound, which is known to inhibit Toll-like receptor 4 (TLR4) signaling, screens could be developed to find other compounds that modulate this pathway or to identify new pathways affected by this compound. researchgate.netnih.gov

Virtual Screening: As a complement to physical screening, high-throughput virtual screening uses computational methods to predict the binding of compounds to the structures of target proteins. naturalproducts.net This in silico approach can rapidly screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number for subsequent experimental validation.

Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry and modeling are becoming indispensable tools in natural product research, accelerating the journey from discovery to potential clinical application. juniperpublishers.com

Mechanism Prediction: Computational tools can provide profound insights into how this compound interacts with biological targets. juniperpublishers.com Molecular docking simulations can predict the binding pose and affinity of this compound to a target protein, such as components of the NF-κB signaling pathway, which it is known to inhibit. juniperpublishers.com These models can help elucidate the specific molecular interactions responsible for its anti-inflammatory effects. researchgate.netjuniperpublishers.com Network pharmacology and other systems biology approaches can further predict the broader effects of the compound on cellular pathways. juniperpublishers.com

Lead Optimization: Once a promising bioactivity is identified, computational modeling plays a key role in lead optimization. nih.gov By analyzing the structure-activity relationship (SAR) of this compound and its analogs, researchers can build predictive models. nih.gov These models, often enhanced by machine learning algorithms, guide the rational design of new derivatives with improved properties, such as increased potency, better selectivity, or more favorable pharmacokinetic profiles. rsc.orgjuniperpublishers.com This in silico design process significantly reduces the time and cost associated with synthesizing and testing new compounds. juniperpublishers.com Furthermore, computational methods like the calculation of electronic circular dichroism (ECD) are crucial for accurately determining the absolute configuration of new chaetoglobosins, which is essential for understanding their biological function. nih.govmdpi.com

Q & A

Q. Which in vivo models are optimal for evaluating this compound’s therapeutic potential in inflammatory diseases?

- Answer : Murine models of LPS-induced sepsis or DSS-induced colitis are common. Pharmacokinetic studies (bioavailability, half-life) guide dosing. Histopathological scoring and cytokine arrays in serum/tissue validate efficacy .

Methodological Notes

- Reproducibility : Detailed experimental protocols (e.g., fungal strain accession numbers, solvent gradients) must be included in supplementary materials to enable replication .

- Data Reporting : Use standardized formats (e.g., MIAME for microarray data) and disclose raw datasets in repositories like GenBank or ChEMBL .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.